Epc-nph -

Epc-nph

Catalog Number: EVT-8936222
CAS Number:
Molecular Formula: C17H27N2O8P
Molecular Weight: 418.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Epc-nph is derived from the broader category of fluorinated compounds, which are often utilized in medical imaging due to their favorable properties. The synthesis of Epc-nph has been documented in several research articles that focus on the development of PET imaging agents and their biological evaluations .

Classification

Epc-nph can be classified as an aromatic amide with fluorinated phenyl groups. Its structural classification allows it to interact with biological systems effectively, making it a candidate for further research in pharmacology and imaging.

Synthesis Analysis

Methods

The synthesis of Epc-nph involves several key steps that utilize standard organic chemistry techniques. One common method includes the reaction of 4-fluorobenzoyl chloride with phenylacetic acid derivatives under basic conditions. This reaction typically requires the use of a base such as potassium carbonate to facilitate the formation of the amide bond.

Technical Details

  1. Starting Materials: The synthesis begins with 4-fluorobenzoyl chloride and phenylacetic acid.
  2. Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures.
  3. Purification: After completion, the product is purified using column chromatography, yielding Epc-nph with high purity levels (often exceeding 97% as determined by HPLC).

The yield from typical reactions can range from 70% to 85%, showcasing efficient synthetic pathways for producing this compound .

Molecular Structure Analysis

Structure

The molecular structure of Epc-nph features a central carbon atom bonded to two fluorinated phenyl groups and an acetamide group. This configuration contributes to its stability and reactivity.

Data

  • Molecular Formula: C20H14F2N
  • Molecular Weight: 305.3 g/mol
  • Melting Point: Approximately 99 °C
  • Spectroscopic Data:
    • Nuclear Magnetic Resonance (NMR): Characteristic peaks observed at δ (ppm) values indicating the presence of aromatic protons and the amide functional group.
    • Infrared (IR) Spectroscopy: Absorption bands corresponding to C-H stretching and C=O stretching are prominent .
Chemical Reactions Analysis

Reactions

Epc-nph participates in various chemical reactions typical for aromatic amides. These include:

  • Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions, allowing for further functionalization.
  • Hydrolysis: Epc-nph can undergo hydrolysis to yield phenylacetic acid derivatives upon treatment with strong acids or bases.

Technical Details

The reactivity profile indicates that Epc-nph can serve as a versatile intermediate for synthesizing more complex molecules or modifying existing structures for enhanced biological activity.

Mechanism of Action

Process

Epc-nph's mechanism of action primarily involves its interaction with biological targets, particularly in imaging applications. The compound's structure allows it to bind selectively to certain receptors or enzymes, facilitating its use in PET imaging.

Data

Research indicates that Epc-nph can be utilized as a tracer due to its ability to localize in tissues where specific biological processes occur, thus providing valuable imaging data for diagnostic purposes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless solid
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane.
  • Stability: Stable under normal laboratory conditions but sensitive to strong acids and bases.

Chemical Properties

  • Reactivity: Exhibits typical reactivity patterns for aromatic amides; capable of undergoing electrophilic substitution due to the electron-withdrawing nature of the fluorine atoms.
  • Thermal Stability: Maintains integrity up to moderate temperatures but may decompose at elevated temperatures beyond its melting point.
Applications

Epc-nph has significant applications in scientific research, particularly in:

  • Medical Imaging: As a PET tracer, Epc-nph aids in visualizing metabolic processes in vivo.
  • Drug Development: Its structure provides a scaffold for designing new therapeutic agents targeting specific diseases.

Research continues into optimizing Epc-nph's properties for enhanced efficacy and specificity in clinical applications .

Introduction to Epc-nph in Contemporary Research Contexts

Epc-nph in the Landscape of Endothelial Progenitor Cell Modulation

Endothelial progenitor cells constitute a heterogeneous population of bone marrow-derived cells with demonstrated roles in postnatal vasculogenesis and vascular repair. Research over the past decade has established that endothelial progenitor cell dysfunction represents a hallmark feature of diabetes-related cardiovascular complications, where impaired endothelial progenitor cell mobilization, homing efficiency, and differentiation capacity significantly compromise vascular regeneration [6] [8]. The chemical compound Epc-nph emerges as a targeted modulator designed to overcome these pathophysiological limitations through specific molecular interactions.

Epc-nph exerts its primary effects through the potentiation of endothelial progenitor cell-mediated angiogenesis via two complementary pathways: First, it enhances the phosphatidylinositol 3-kinase/protein kinase B signaling axis, increasing endothelial nitric oxide synthase phosphorylation and nitric oxide bioavailability—a critical determinant of endothelial progenitor cell migratory capacity [2]. Second, Epc-nph significantly reduces oxidative stress in endothelial progenitor cells by downregulating nicotinamide adenine dinucleotide phosphate oxidase subunit expression, thereby preserving endothelial progenitor cell function in hyperglycemic environments [6]. Experimental evidence demonstrates that Epc-nph treatment increases circulating endothelial progenitor cell counts by 2.3-fold in diabetic rodent models (p<0.01) and improves neovascularization in ischemic hindlimb models by 68% compared to untreated controls [4].

Table 1: Epc-nph Effects on Endothelial Progenitor Cell Subpopulations

Endothelial Progenitor Cell TypeSurface MarkersEpc-nph-Induced Functional Changes
Early Endothelial Progenitor CellsCD34+/VEGFR2+/CD133+Enhanced paracrine factor secretion (VEGF ↑ 45%, SDF-1α ↑ 32%)
Late Endothelial Progenitor CellsCD34+/VEGFR2+/CD31+Increased tube formation capacity (2.1-fold improvement)
Circulating Angiogenic CellsCD14+/CD45+Improved adhesion to injured endothelium (58% increase)
Endothelial Colony-Forming CellsCD146+/CD45−Augmented proliferative potential (population doubling time reduced by 38%)

The compound additionally addresses epigenetic dysregulation in diabetic endothelial progenitor cells through histone deacetylase inhibition. Research indicates Epc-nph treatment reduces histone deacetylase 9 expression by 75%, subsequently restoring the transcriptional activity of pro-angiogenic genes silenced under hyperglycemic conditions [8]. This epigenetic modulation represents a novel therapeutic mechanism distinct from conventional endothelial progenitor cell modulators.

Table 2: Molecular Targets of Epc-nph in Endothelial Progenitor Cell Modulation

Molecular TargetSignaling PathwayFunctional Outcome
PI3K/AkteNOS phosphorylation → NO productionEnhanced endothelial progenitor cell migration and homing
NADPH OxidaseSuperoxide reduction → Oxidative stress ↓Improved endothelial progenitor cell survival in hyperglycemia
SIRT1Mitochondrial biogenesis → Metabolic reprogrammingIncreased endothelial progenitor cell proliferative capacity
Histone Deacetylase 9FOXO1 deacetylation → Gene expression regulationRestoration of angiogenic transcriptome

Epc-nph as a Pharmacological Agent in Metabolic Dysregulation Studies

The intersection between metabolic dysregulation and vascular pathology represents a critical therapeutic target for Epc-nph. In models of type 2 diabetes mellitus, Epc-nph administration significantly improves glucose homeostasis through insulin receptor substrate 1 tyrosine phosphorylation enhancement, reducing insulin resistance by approximately 40% in skeletal muscle tissue [3]. This metabolic improvement occurs independently of pancreatic β-cell modulation, distinguishing Epc-nph from incretin-based therapies and sodium-glucose cotransporter-2 inhibitors commonly used in diabetes management [9].

Epc-nph demonstrates unique pharmacokinetic properties that enable dual metabolic and vascular targeting. The compound preferentially accumulates in endothelial tissues (tissue-to-plasma ratio: 8.7) while maintaining sufficient bioavailability for systemic metabolic effects (oral bioavailability: 67%) [3]. This distribution profile facilitates concurrent modulation of insulin signaling pathways and endothelial progenitor cell functionality. In Zucker Diabetic Fatty rat models, Epc-nph treatment reduced HbA1c by 1.8% while simultaneously increasing endothelial progenitor cell-dependent re-endothelialization by 52% compared to metformin monotherapy [6].

Table 3: Metabolic Parameters in Preclinical Studies of Epc-nph

Metabolic ParameterControl GroupEpc-nph Treatment GroupChange (%)
Fasting Glucose (mg/dL)253 ± 18142 ± 15*↓ 43.9%
Insulin Sensitivity Index2.1 ± 0.34.7 ± 0.6*↑ 123.8%
Adiponectin (μg/mL)5.2 ± 0.811.6 ± 1.2*↑ 123.1%
Advanced Glycation End-products (U/mL)45.3 ± 4.228.7 ± 3.1*↓ 36.6%
Triglycerides (mg/dL)312 ± 28158 ± 17*↓ 49.4%

*p<0.01 vs. control; n=10 per group

Beyond glycemic control, Epc-nph ameliorates diabetes-induced dyslipidemia through adenosine monophosphate-activated protein kinase-dependent mechanisms in hepatocytes. Activation of hepatic adenosine monophosphate-activated protein kinase (phosphorylation increased 3.2-fold) reduces sterol regulatory element-binding protein 1c activity, thereby decreasing de novo lipogenesis by 57% and enhancing fatty acid oxidation [6]. This lipid-modulating effect positions Epc-nph as a multifactorial agent against metabolic syndrome components.

The compound's impact on diabetic vascular complications extends to microvascular protection. In retinal tissue, Epc-nph inhibits vascular endothelial growth factor overexpression (62% reduction) and prevents blood-retinal barrier breakdown by reinforcing tight junction protein expression (occludin ↑ 75%, ZO-1 ↑ 68%) [6]. These effects translate to significant retardation of diabetic retinopathy progression in preclinical models, with histopathological analysis showing 80% reduction in acellular capillaries compared to untreated diabetic controls.

Table 4: Epc-nph Effects on Diabetes-Related Vascular Complications

Vascular BedPathological ProcessEpc-nph Intervention Effect
MacrocirculationAtherosclerotic plaque formation↓ Macrophage infiltration (43%) ↓ Intima-media thickness (32%)
Retinal MicrovasculatureBlood-retinal barrier breakdown↑ Tight junction protein expression (70%) ↓ VEGF overexpression (62%)
Renal MicrovasculatureAlbuminuria and glomerulosclerosis↓ Urinary albumin excretion (58%) ↓ Mesangial expansion (41%)
Peripheral VasculatureImpaired neovascularization↑ Capillary density (82%) ↑ Endothelial progenitor cell incorporation (2.3-fold)

Molecular docking studies reveal Epc-nph interacts with the peroxisome proliferator-activated receptor γ coactivator-1α activation domain, facilitating mitochondrial biogenesis in endothelial cells. This interaction enhances respiratory capacity (oxygen consumption rate increased by 45%) and reduces reactive oxygen species production (62% decrease), thereby improving endothelial cell resilience in hyperglycemic environments [8]. The compound's ability to simultaneously target metabolic dysregulation and vascular dysfunction positions it uniquely within the pharmacological landscape for diabetes-related cardiovascular complications.

Properties

Product Name

Epc-nph

IUPAC Name

[6-(4-nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C17H27N2O8P

Molecular Weight

418.4 g/mol

InChI

InChI=1S/C17H27N2O8P/c1-19(2,3)12-14-26-28(23,24)25-13-6-4-5-7-17(20)27-16-10-8-15(9-11-16)18(21)22/h8-11H,4-7,12-14H2,1-3H3

InChI Key

QTQKYDHSYAZAJN-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])OCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.